molecular formula C19H18ClN3O3S B15030653 2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide

2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B15030653
M. Wt: 403.9 g/mol
InChI Key: YJDDILOHSCXHDD-UHFFFAOYSA-N
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Description

2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenol with formaldehyde to form 2-chlorobenzyl alcohol. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. Cyclization of this intermediate in the presence of an oxidizing agent such as iodine leads to the formation of the oxadiazole ring. Finally, the oxadiazole derivative is reacted with 3,5-dimethylaniline and acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form the corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole
  • 5-[(4-Chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol

Uniqueness

2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide is unique due to its specific structural features, such as the presence of both the oxadiazole ring and the sulfanyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

2-[[5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C19H18ClN3O3S/c1-12-7-13(2)9-14(8-12)21-17(24)11-27-19-23-22-18(26-19)10-25-16-6-4-3-5-15(16)20/h3-9H,10-11H2,1-2H3,(H,21,24)

InChI Key

YJDDILOHSCXHDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)COC3=CC=CC=C3Cl)C

Origin of Product

United States

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